1-Dodecene-6,11-diyne-4,4,9,9-tetracarboxylic acid, tetraethyl ester
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Overview
Description
1-Dodecene-6,11-diyne-4,4,9,9-tetracarboxylic acid, tetraethyl ester is a complex organic compound with a unique structure characterized by the presence of multiple functional groups, including alkenes, alkynes, and ester groups
Preparation Methods
The synthesis of 1-Dodecene-6,11-diyne-4,4,9,9-tetracarboxylic acid, tetraethyl ester involves multiple steps, typically starting with the preparation of the dodecene backbone. The synthetic route may include:
Oligomerization of Ethylene: The initial step involves the oligomerization of ethylene to form the dodecene backbone.
Functional Group Introduction:
Industrial production methods may vary, but they generally follow similar principles, with optimizations for large-scale synthesis and cost-effectiveness.
Chemical Reactions Analysis
1-Dodecene-6,11-diyne-4,4,9,9-tetracarboxylic acid, tetraethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert alkynes to alkenes or alkanes.
Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminium hydride, and nucleophiles like amines or alcohols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Dodecene-6,11-diyne-4,4,9,9-tetracarboxylic acid, tetraethyl ester has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biological Studies: It can be used in the study of biochemical pathways and interactions due to its functional groups.
Medicinal Chemistry:
Mechanism of Action
The mechanism by which 1-Dodecene-6,11-diyne-4,4,9,9-tetracarboxylic acid, tetraethyl ester exerts its effects depends on its interactions with molecular targets. The compound’s functional groups allow it to participate in various chemical reactions, influencing molecular pathways and biological processes. Specific pathways and targets would depend on the context of its application, such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Similar compounds to 1-Dodecene-6,11-diyne-4,4,9,9-tetracarboxylic acid, tetraethyl ester include:
1-Dodecene: A simpler alkene with a single double bond.
1-Dodecyne: An alkyne with a single triple bond.
Tetraethyl 1-dodecene-6,11-diyne-4,4,9,9-tetracarboxylate: A closely related ester with similar functional groups.
The uniqueness of this compound lies in its combination of multiple functional groups, which provides versatility in chemical reactions and applications.
Properties
CAS No. |
264873-23-6 |
---|---|
Molecular Formula |
C24H32O8 |
Molecular Weight |
448.5 g/mol |
IUPAC Name |
tetraethyl dodec-1-en-6,11-diyne-3,3,8,8-tetracarboxylate |
InChI |
InChI=1S/C24H32O8/c1-7-15-23(19(25)29-9-3,20(26)30-10-4)17-13-14-18-24(16-8-2,21(27)31-11-5)22(28)32-12-6/h1,8H,2,9-12,15-18H2,3-6H3 |
InChI Key |
MNYOIGCKIUXRSC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC=C)(CC#CCC(CC#C)(C(=O)OCC)C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
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